1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(propan-2-ylsulfanyl)-1H-benzimidazole
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Overview
Description
1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(propan-2-ylsulfanyl)-1H-benzimidazole is a complex organic compound that features a benzimidazole core substituted with a 1,3,4-oxadiazole moiety and an isopropylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(propan-2-ylsulfanyl)-1H-benzimidazole typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the oxadiazole to the benzimidazole core: This step often involves the use of a suitable linker, such as a halomethyl derivative, to connect the two moieties.
Introduction of the isopropylthio group: This can be done through nucleophilic substitution reactions, where an isopropylthiol reacts with a halogenated benzimidazole derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(propan-2-ylsulfanyl)-1H-benzimidazole can undergo various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other derivatives.
Substitution: The benzimidazole core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(propan-2-ylsulfanyl)-1H-benzimidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(propan-2-ylsulfanyl)-1H-benzimidazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Benzimidazole derivatives: Compounds with a benzimidazole core are known for their diverse pharmacological properties.
Uniqueness
1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(propan-2-ylsulfanyl)-1H-benzimidazole is unique due to the combination of the oxadiazole and benzimidazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H18N4OS |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-phenyl-5-[(2-propan-2-ylsulfanylbenzimidazol-1-yl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H18N4OS/c1-13(2)25-19-20-15-10-6-7-11-16(15)23(19)12-17-21-22-18(24-17)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3 |
InChI Key |
ICBOQKLZNFIXHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC2=CC=CC=C2N1CC3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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